molecular formula C10H15Cl2NO2 B1388672 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride CAS No. 1185304-55-5

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride

Cat. No.: B1388672
CAS No.: 1185304-55-5
M. Wt: 252.13 g/mol
InChI Key: NZOPJUWTAIUBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2-methoxyethoxy)aniline hydrochloride
  • 3-Chloro-4-(2-propoxyethoxy)aniline hydrochloride
  • 3-Chloro-4-(2-butoxyethoxy)aniline hydrochloride

Uniqueness

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4-(2-ethoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c1-2-13-5-6-14-10-4-3-8(12)7-9(10)11;/h3-4,7H,2,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOPJUWTAIUBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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